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Compound of Interest

Compound Name:
4-Carbamoyl-1-

hexadecylpyridinium Chloride

Cat. No.: B1486665 Get Quote

This technical guide provides a comprehensive analysis of the expected spectral data for 4-
Carbamoyl-1-hexadecylpyridinium Chloride, a cationic surfactant with significant potential in

drug development and biomedical research. Due to the limited availability of direct,

experimentally-derived spectra for this specific compound in public databases, this document

synthesizes data from its constituent chemical moieties—the 4-carbamoylpyridinium headgroup

and the 1-hexadecylpyridinium cation—to present a robust, predictive spectral analysis. This

approach allows for a detailed interpretation of the anticipated Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a valuable

reference for characterization.

Introduction to 4-Carbamoyl-1-hexadecylpyridinium
Chloride
4-Carbamoyl-1-hexadecylpyridinium Chloride is a quaternary ammonium compound that

combines the structural features of isonicotinamide (a derivative of pyridine-4-carboxamide)

with a long C16 alkyl chain (hexadecyl group). This amphipathic structure imparts surfactant

properties, making it a molecule of interest for applications such as drug delivery, gene

transfection, and as an antimicrobial agent. The positively charged pyridinium nitrogen and the

hydrophilic carbamoyl group form the polar head, while the long hexadecyl chain constitutes
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the nonpolar tail. Accurate spectral characterization is paramount for confirming its synthesis,

assessing purity, and understanding its behavior in various formulations.

Below is a diagram illustrating the molecular structure of 4-Carbamoyl-1-
hexadecylpyridinium Chloride.

Caption: Molecular structure of 4-Carbamoyl-1-hexadecylpyridinium Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 4-Carbamoyl-1-hexadecylpyridinium Chloride, both ¹H and ¹³C NMR will

provide distinct signals corresponding to the aromatic protons and carbons of the pyridinium

ring, the amide protons, and the numerous protons and carbons of the long alkyl chain.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show characteristic signals for the pyridinium ring

protons, which are significantly deshielded due to the positive charge on the nitrogen atom. The

protons of the hexadecyl chain will appear in the upfield region.

Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Pyridinium H (ortho to

N⁺)
9.2 - 9.5 Doublet 2H

Pyridinium H (meta to

N⁺)
8.5 - 8.8 Doublet 2H

Carbamoyl (-CONH₂) 7.5 - 8.5 Broad Singlet 2H

N-CH₂ (alpha to N⁺) 4.8 - 5.1 Triplet 2H

N-CH₂-CH₂ (beta to

N⁺)
1.9 - 2.2 Multiplet 2H

-(CH₂)₁₃- 1.2 - 1.4 Broad Multiplet 26H

Terminal -CH₃ 0.8 - 0.9 Triplet 3H
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Causality Behind Experimental Choices: The choice of a polar, aprotic solvent like DMSO-d₆ is

crucial for dissolving the ionic compound and for observing the exchangeable amide protons.

The deshielding of the pyridinium protons is a direct consequence of the electron-withdrawing

effect of the quaternary nitrogen, a fundamental principle in NMR spectroscopy.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon

framework. The pyridinium carbons will be in the downfield region, while the aliphatic carbons

of the hexadecyl chain will be upfield.

Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl C=O 165 - 170

Pyridinium C (para to N⁺) 148 - 152

Pyridinium C (ortho to N⁺) 144 - 147

Pyridinium C (meta to N⁺) 128 - 132

N-CH₂ (alpha to N⁺) 60 - 64

N-CH₂-CH₂ (beta to N⁺) 31 - 34

-(CH₂)₁₃- 22 - 32

Terminal -CH₃ 14 - 15

Trustworthiness of Protocol: The acquisition of a ¹³C NMR spectrum for a quaternary

ammonium salt with a long alkyl chain requires a sufficient number of scans to obtain a good

signal-to-noise ratio, especially for the quaternary carbons. A relaxation delay of 2-5 seconds is

recommended for accurate integration, particularly in quantitative studies.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation Data Acquisition Data Processing

Dissolve 10-20 mg of sample in 0.7 mL of DMSO-d6

Transfer to a 5 mm NMR tube

Insert sample into NMR spectrometer (e.g., 400 MHz)

Lock, tune, and shim the instrument

Acquire 1H spectrum (e.g., 16 scans)

Acquire 13C spectrum (e.g., 1024 scans)

Apply Fourier transform

Phase and baseline correct the spectra

Calibrate chemical shifts to solvent peak

Integrate 1H signals and pick peaks for both spectra

Click to download full resolution via product page

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

For 4-Carbamoyl-1-hexadecylpyridinium Chloride, the IR spectrum will be dominated by

absorptions from the amide group, the aromatic pyridinium ring, and the aliphatic hexadecyl

chain.
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Vibrational Mode Predicted Frequency (cm⁻¹) Intensity

N-H Stretch (Amide) 3100 - 3400 Medium, Broad

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2960 Strong

C=O Stretch (Amide I) 1670 - 1690 Strong

Aromatic C=C Stretch 1600 - 1640 Medium

N-H Bend (Amide II) 1580 - 1620 Medium

Aliphatic C-H Bend 1460 - 1470 Medium

Expertise & Experience: The broadness of the N-H stretching band is indicative of hydrogen

bonding, which is expected for the amide group in the solid state. The strong intensity of the

aliphatic C-H stretching bands is a direct result of the long hexadecyl chain, which contains

numerous C-H bonds.

Experimental Protocol for IR Data Acquisition (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Lower the ATR anvil to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Data Processing:

Perform an ATR correction on the acquired spectrum.

Label the significant peaks corresponding to the key functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which is invaluable for confirming its identity. For an ionic compound like 4-
Carbamoyl-1-hexadecylpyridinium Chloride, Electrospray Ionization (ESI) is the method of

choice.

Predicted Mass Spectrum
The positive ion mode ESI mass spectrum is expected to show a prominent peak for the intact

cation.

Ion Predicted m/z Description

[M]⁺ 347.3
Molecular Cation

(C₂₂H₃₉N₂O)⁺

Authoritative Grounding: The fragmentation of N-alkylpyridinium salts is well-documented.[1][2]

[3][4] The primary fragmentation pathways involve the loss of the alkyl chain or cleavage within

the chain.

Predicted Fragmentation Pattern
Upon collision-induced dissociation (CID) in an MS/MS experiment, the molecular cation is

expected to fragment. The major fragmentation pathways are predicted to be:

Loss of the hexadecyl chain: This would result in a fragment corresponding to the 4-

carbamoylpyridinium cation at m/z 123.1.

Cleavage within the alkyl chain: A series of fragment ions corresponding to the loss of

CₙH₂ₙ₊₁ fragments would be observed.

[C22H39N2O]+ 
 m/z = 347.3

[C6H7N2O]+ 
 m/z = 123.1Loss of C16H32

Loss of Alkyl Chain Fragments

Cleavage of C-C bonds
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in MS/MS.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent

such as methanol or acetonitrile/water.

The use of volatile buffers like ammonium acetate may be necessary to improve signal

quality.

Data Acquisition:

Infuse the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

For fragmentation analysis, perform an MS/MS experiment by selecting the parent ion at

m/z 347.3 and applying collision energy.

Data Analysis:

Identify the molecular ion peak in the full scan spectrum.

Analyze the product ion spectrum from the MS/MS experiment to identify the characteristic

fragment ions.

Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass

Spectrometry data for 4-Carbamoyl-1-hexadecylpyridinium Chloride. By synthesizing

information from its constituent parts, we have established a comprehensive spectral profile

that can be used to guide the synthesis, purification, and characterization of this promising
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surfactant. The provided experimental protocols offer a framework for researchers to obtain

high-quality spectral data, ensuring the scientific integrity of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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